Evidence Dimension 1 — Positional Isomer Differentiation: Meta-Methyl vs. Ortho-Methyl and Para-Methyl Benzoyl Substitution
The target compound bears a 3-methylbenzoyl (meta-methyl) group, distinguishing it from the 2-methylbenzoyl (ortho-methyl) and 4-methylbenzoyl (para-methyl) positional isomers. All three share the identical molecular formula (C₁₉H₂₀N₆O, MW 348.4 g/mol) but differ in the substitution position of the single methyl group on the benzoyl phenyl ring, resulting in distinct molecular shapes, dipole moments, and steric environments around the carbonyl-piperazine junction . In related benzoylpiperazine chemotypes, substitution position has been shown to modulate kinase inhibitory activity: for example, in a PAK1 inhibition study, 2-methylbenzoyl and 2-chlorobenzoyl analogs exhibited IC₅₀ values of 10.25 μM and 9.37 μM respectively, while the 4-chlorobenzoyl analog showed reduced potency (IC₅₀ = 13.18 μM), demonstrating that benzoyl substitution position alone can produce ~1.4-fold potency differences [1]. The meta-methyl configuration places the methyl substituent in a geometry that balances steric bulk with electronic effects distinct from both ortho (sterically hindered, potentially restricting carbonyl rotation) and para (electronically conjugated, minimal steric influence) isomers.
| Evidence Dimension | Benzoyl substitution positional isomerism — structural and inferred pharmacological differentiation |
|---|---|
| Target Compound Data | 3-methylbenzoyl (meta-methyl); C₁₉H₂₀N₆O; MW 348.4; clogP 2.30; tPSA 78.01 Ų [2] |
| Comparator Or Baseline | 2-methylbenzoyl (ortho-methyl): C₁₉H₂₀N₆O, MW 348.4; 4-methylbenzoyl (para-methyl): C₁₉H₂₀N₆O, MW 348.4; unsubstituted benzoyl: C₁₈H₁₈N₆O, MW 334.4 |
| Quantified Difference | Identical molecular formula and MW across positional isomers; differentiated by InChI Key (target: NSWONGFIFUPMKB-UHFFFAOYSA-N; 2-methyl: YFWHRVWXKSMNRU-UHFFFAOYSA-N; 4-methyl: ZCZADSXBVNGYOX-UHFFFAOYSA-N). Class-level inference from PAK1 study: ortho-substituted benzoyl analogs show ~1.3-fold greater potency than para-substituted analogs [1]. |
| Conditions | Structural comparison (2D/3D); class-level PAK1 kinase inhibition assay (in vitro, concentration-response) |
Why This Matters
In SAR-driven lead optimization, the meta-methyl isomer provides a distinct steric and electronic profile that cannot be assumed equivalent to ortho or para isomers; procurement of the incorrect positional isomer may lead to non-overlapping SAR data and irreproducible biological results.
- [1] PMC Table 2. Kinase inhibitory activity of benzoyl-substituted analogs: 2-methylbenzoyl PAK1 IC₅₀ = 10.25 ± 1.13 μM; 2-chlorobenzoyl PAK1 IC₅₀ = 9.37 ± 1.03 μM; 4-chlorobenzoyl PAK1 IC₅₀ = 13.18 ± 1.39 μM. PMID data accessed 2026-05-10. View Source
- [2] Sildrug/ECBD Database. EOS38946: Calculated clogP 2.30, tPSA 78.01, MW 348.41 for 3-[4-(3-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine. View Source
